

Physical and chemical properties of isothiazole core structures

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Compound of Interest

Compound Name: 3-Phenylisothiazol-5-amine

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An In-depth Technical Guide to the Physical and Chemical Properties of the Isothiazole Core

Introduction

Isothiazole, also known as 1,2-thiazole, is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[1][2] First synthesized in 1956, the isothiazole core has become a cornerstone in synthetic and medicinal chemistry due to its unique electronic properties and metabolic stability.[3] This scaffold is a key component in a wide array of biologically active compounds, ranging from pharmaceuticals to advanced agrochemicals.[4][5][6]

The strategic placement of the electronegative nitrogen and sulfur atoms imparts a distinct reactivity profile, making the isothiazole ring a versatile building block for creating diverse molecular architectures.[7] Its derivatives have demonstrated significant therapeutic potential, leading to the development of blockbuster drugs such as the antipsychotics Ziprasidone and Lurasidone.[1][7] Furthermore, isothiazole-based compounds are utilized as anti-inflammatory, anticonvulsive, anticancer, and antidiabetic agents.[4][7] In agriculture, they serve as potent fungicides, herbicides, and pesticides.[5][6][8] This guide provides a comprehensive overview of the fundamental physical and chemical properties of the isothiazole core, intended for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

Isothiazole is a colorless liquid at room temperature with a distinct pyridine-like odor.[\[4\]](#)[\[5\]](#)[\[9\]](#) It is sparingly soluble in water but shows good solubility in common organic solvents.[\[4\]](#)[\[9\]](#)

Physical Properties

The key physical properties of the unsubstituted isothiazole core are summarized in the table below.

Property	Value	References
Molecular Formula	C ₃ H ₃ NS	[1] [5] [10] [11]
Molar Mass	85.12 g/mol	[1] [5]
Appearance	Colorless liquid	[4] [5]
Odor	Pyridine-like	[4] [9]
Boiling Point	114 °C	[1] [4] [5] [10]
Density	1.16 - 1.35 g/mL	[4] [5] [10]
pKa (conjugate acid)	-0.5	[1]
Refractive Index (n ²⁰ _D_)	~1.53	[5] [10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of isothiazole derivatives. The characteristic spectral data for the parent isothiazole are presented below.

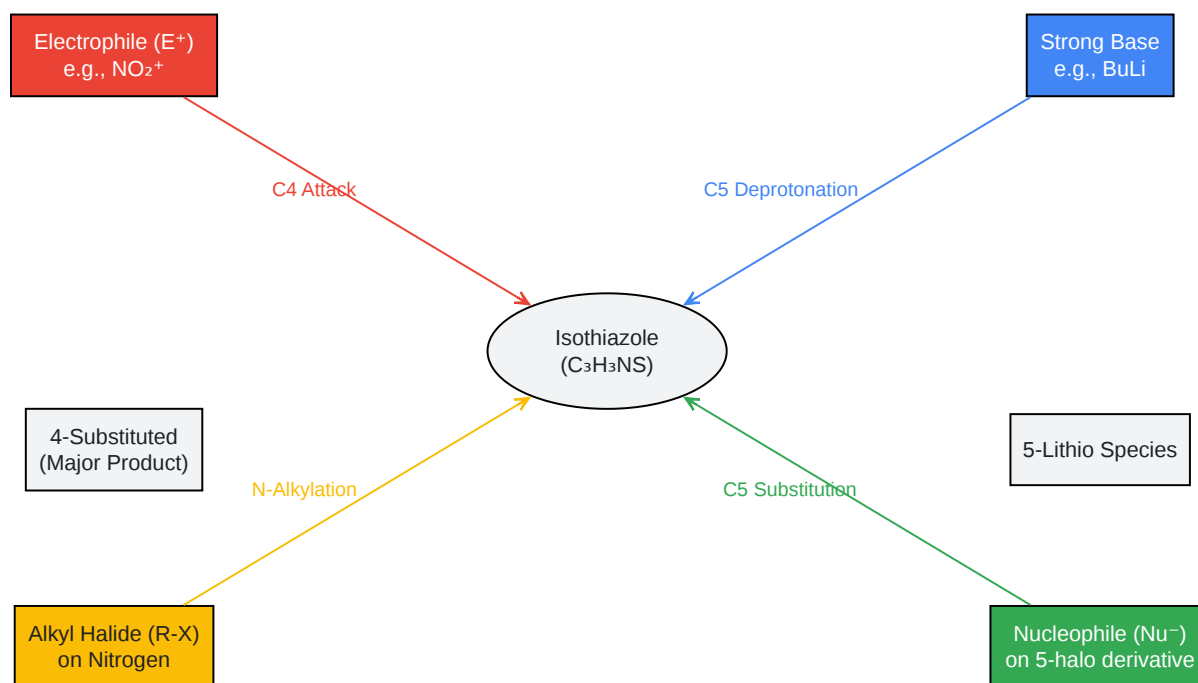
Spectroscopy	Data	References
^1H NMR (ppm)	δ 8.72 (H-3), 7.26 (H-4), 8.54 (H-5)	[12]
^{13}C NMR (ppm)	δ ~157 (C-3), ~124 (C-4), ~149 (C-5)	[12]
IR (cm^{-1})	~1590 (C=N stretch), ~1400 (C=C stretch)	[12]
UV-Vis (λ_{max})	242 nm	[9]
Mass Spec (EI)	Molecular Ion (M^+) at m/z 85	[12]

Chemical Properties and Reactivity

Isothiazole is a stable heteroaromatic compound, and its chemistry is well-established.[2] The ring's reactivity is dictated by the interplay of the nitrogen and sulfur heteroatoms.

Aromaticity and Reactivity Overview

The isothiazole ring is aromatic, which confers significant stability. Electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich carbon. In contrast, the C5 position is susceptible to deprotonation by strong bases, making it a site for metallation and subsequent functionalization. The nitrogen atom can undergo alkylation to form isothiazolium salts, which are reactive and can undergo ring-opening upon treatment with nucleophiles.[2]



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Caption: General reactivity map of the isothiazole core.

Electrophilic Substitution

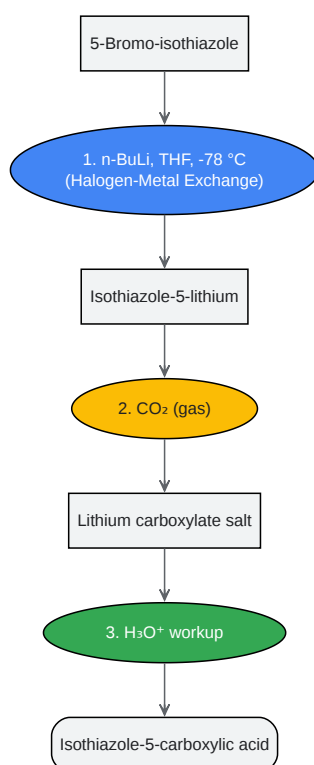
As predicted by its electronic structure, electrophilic attack on the isothiazole ring occurs predominantly at the C4 position.[2][9] A classic example is the nitration of isothiazole.

Experimental Protocol: Nitration of Isothiazole A common procedure for the nitration of isothiazole involves its treatment with a mixture of concentrated nitric acid and sulfuric acid. This reaction proceeds in high yield, typically affording 4-nitroisothiazole as the major product. [2] The reaction is highly regioselective due to the electronic directing effects of the ring heteroatoms.

Nucleophilic and Organometallic Reactions

While the isothiazole ring is generally resistant to nucleophilic attack, specific positions can be activated.

- Metallation: Treatment with strong organolithium bases, such as n-butyllithium at low temperatures (-70°C), results in regioselective deprotonation at the C5 position.[9] This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO_2 , aldehydes, alkyl halides) to install various functional groups.[2]
- Substitution: Isothiazoles bearing a leaving group, such as a halogen, at the C5 position are prone to undergo nucleophilic substitution reactions.[2]



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Caption: Workflow for the synthesis of Isothiazole-5-carboxylic acid.

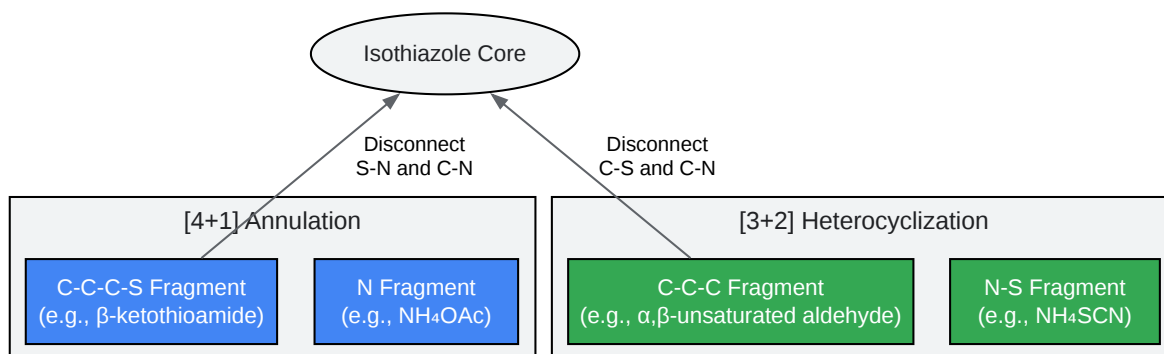
Synthesis of the Isothiazole Core

A variety of synthetic strategies have been developed to construct the isothiazole ring system, which can be broadly classified by their retrosynthetic disconnections.

Retrosynthetic Approaches

The formation of the isothiazole ring can be achieved through several cyclization strategies, most notably [4+1] and [3+2] atom fragment condensations. These approaches involve

combining precursors that provide the necessary carbon, nitrogen, and sulfur atoms to form the five-membered ring.



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Caption: Common retrosynthetic strategies for isothiazole synthesis.

Key Synthetic Protocols

Protocol 1: Oxidative Cyclization of α,β -Unsaturated Thiocarboxylic Acid Amides This is a classical and robust method for preparing a variety of substituted isothiazoles. In the presence of an oxidizing agent, α,β -unsaturated thiocarboxylic acid amides undergo an intramolecular cyclization to form the S-N bond, yielding the isothiazole ring.[4]

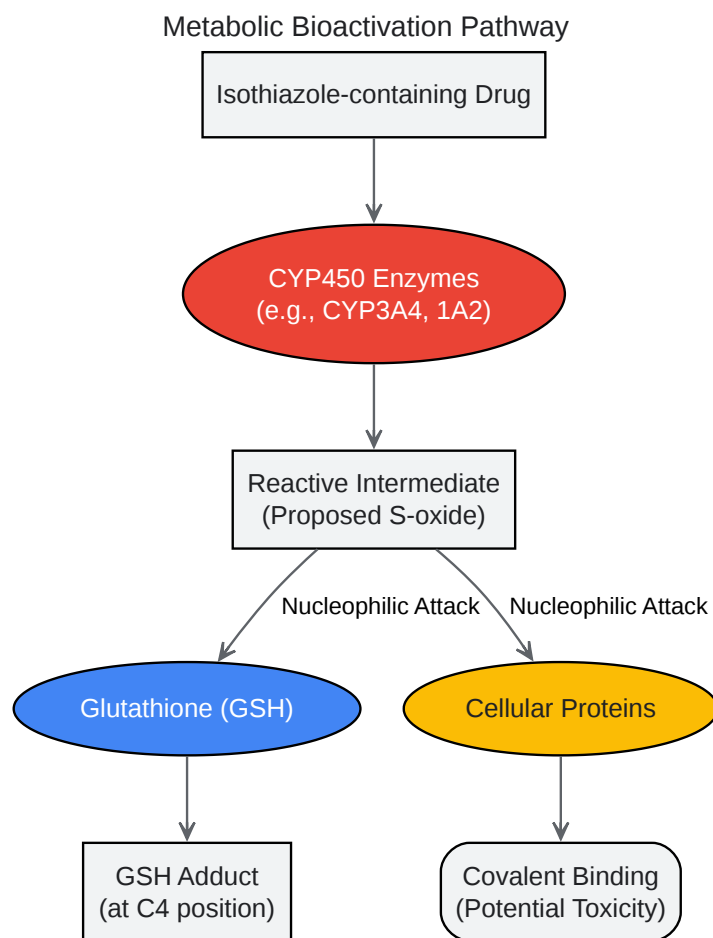
Protocol 2: [4+1] Annulation from β -Ketodithioesters A modern, metal-free approach involves the reaction of β -ketodithioesters or β -ketothioamides with an ammonia source, such as ammonium acetate (NH₄OAc). This method proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade to construct the 3,5-disubstituted isothiazole core in a single pot.[13]

Isothiazole in Drug Development and Biology

The isothiazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in key binding interactions with biological targets.

Mechanism of Action & Bioactivation

Isothiazole derivatives have been developed as potent inhibitors of various enzymes and receptors. For instance, certain derivatives act as inhibitors of the c-Met receptor tyrosine kinase, a target in cancer therapy.[14] However, a critical consideration in drug design is the potential for metabolic bioactivation. The isothiazole ring can be oxidized by cytochrome P450 enzymes, leading to a reactive intermediate that can be trapped by nucleophiles like glutathione. This can lead to covalent binding to proteins and potential toxicity.[14]



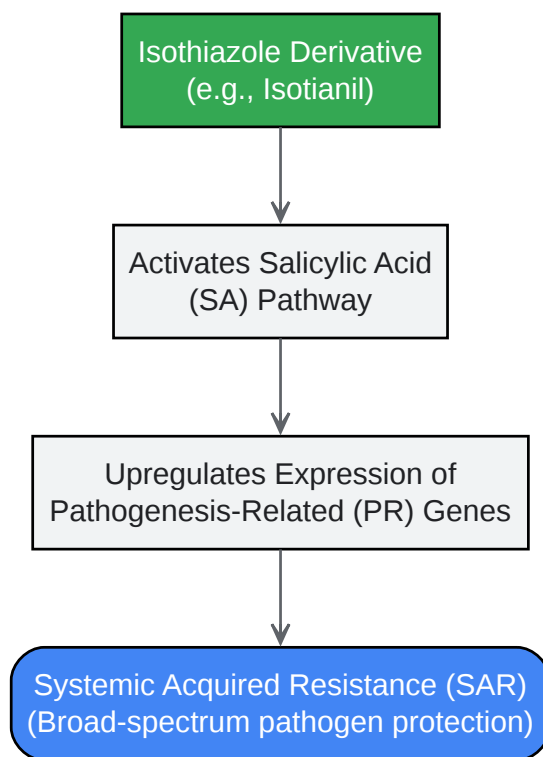
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Caption: Bioactivation of the isothiazole ring via CYP450 metabolism.

Applications in Agrochemicals

In plant science, isothiazole derivatives are not only used for direct fungicidal activity but also for their ability to induce systemic acquired resistance (SAR).[8] SAR is a plant's innate defense mechanism. Certain isothiazoles can activate the salicylic acid (SA) signaling pathway,

leading to the expression of pathogenesis-related (PR) proteins and providing broad-spectrum, long-lasting protection against pathogens.[8]



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Caption: Induction of systemic acquired resistance in plants.

Experimental Methodologies

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (^1H) NMR spectra can be recorded on a 300 MHz spectrometer. A standard pulse sequence should be used with a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[12] Samples are typically dissolved in a deuterated solvent such as CDCl_3 .

Infrared (IR) Spectroscopy IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like isothiazole, a thin film can be prepared by placing a small drop of the neat liquid between two sodium chloride (NaCl) plates. The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background

spectrum of the clean NaCl plates should be recorded and subtracted from the sample spectrum.[12]

Conclusion

The isothiazole core is a remarkably versatile and synthetically accessible heterocycle. Its unique physical and chemical properties, including its aromatic stability and well-defined regioselectivity in chemical reactions, have cemented its importance in modern chemistry. For professionals in drug discovery and agrochemical research, a thorough understanding of the isothiazole nucleus—from its spectroscopic signatures and reactivity patterns to its metabolic liabilities and mechanisms of action—is indispensable for the rational design of novel, effective, and safe molecules. The continued exploration of isothiazole chemistry promises to yield new compounds with significant scientific and commercial impact.

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References

- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiazole | 288-16-4 [chemicalbook.com]
- 10. 288-16-4 CAS MSDS (Isothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Isothiazole | C₃H₃NS | CID 67515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Isothiazole synthesis [organic-chemistry.org]
- 14. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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